![molecular formula C16H15N3O4S2 B5527994 N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5527994.png)
N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide often involves multi-step reactions, including the formation of amide or sulfonamide linkages. For example, Pyrih et al. (2023) investigated the synthesis and structural changes associated with compounds containing similar functional groups, providing insights into the synthesis process of such compounds (Pyrih et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. Subashini et al. (2009) utilized these techniques to elucidate the structure of a similar compound, providing a precedent for the analysis of N-(5-methyl-3-isoxazolyl)-4-{[methyl(phenyl)amino]sulfonyl}-2-thiophenecarboxamide (Subashini et al., 2009).
Chemical Reactions and Properties
These compounds typically exhibit a variety of chemical reactions due to the presence of reactive functional groups. The chemical behavior can include reactions such as tautomerism, as observed by Pyrih et al. (2023), highlighting the dynamic nature of such molecules (Pyrih et al., 2023).
Scientific Research Applications
Green Synthesis Techniques
A study by Sowmya et al. (2018) highlights the green approach for synthesizing thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology. This method, which focuses on adopting environmentally friendly techniques, resulted in compounds showing significant antibacterial and antifungal activities (Sowmya et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole have been explored. This research contributes to the understanding of the potential medicinal applications of sulfonamide derivatives in combating microbial infections (El‐Emary et al., 2002).
Drug Metabolism Applications
A study on the biocatalysis application to drug metabolism used Actinoplanes missouriensis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This innovative approach provides insights into producing sufficient amounts of metabolites for structural characterization and further clinical investigations (Zmijewski et al., 2006).
Organic Synthesis and Chemistry
Research on stereoselective isoxazolidine synthesis via copper-catalyzed alkene aminooxygenation has unveiled new pathways for creating methyleneoxy-substituted isoxazolidines. This study underscores the potential of copper catalysis in facilitating innovative organic synthesis processes (Karyakarte et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-11-8-15(18-23-11)17-16(20)14-9-13(10-24-14)25(21,22)19(2)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNXKQOVONINAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
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